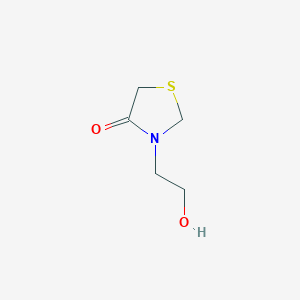

4-Thiazolidinone, 3-(2-hydroxyethyl)-

Description

Overview of 4-Thiazolidinone (B1220212) Heterocycles and Their Broad Biological Relevance

4-Thiazolidinone is a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. mdpi.comsysrevpharm.org This scaffold is a derivative of thiazolidine (B150603) and has garnered significant attention from researchers due to the wide array of pharmacological activities its derivatives exhibit. ekb.egorientjchem.org The versatility of the 4-thiazolidinone ring allows for substitutions at the 2, 3, and 5-positions, leading to a vast library of compounds with diverse biological profiles. orientjchem.org

The biological relevance of 4-thiazolidinone derivatives is extensive, with studies demonstrating their potential as:

Antimicrobial Agents: These compounds have shown considerable efficacy against various strains of bacteria and fungi. orientjchem.orgekb.eg For example, certain 5-arylidene derivatives have demonstrated significant antibacterial activity, even against penicillin-resistant staphylococci. orientjchem.org

Anticancer Agents: Numerous 4-thiazolidinone derivatives have been investigated for their anti-proliferative effects against various cancer cell lines, including breast, lung, and prostate cancer. nih.govbiointerfaceresearch.com

Anti-inflammatory Agents: The scaffold is a key component in molecules designed to inhibit inflammatory pathways. ekb.egontosight.ai

Antiviral Agents: Researchers have explored 4-thiazolidinones for their ability to inhibit viral replication, including activity against HIV. orientjchem.orgekb.eg

Antidiabetic Agents: The well-known thiazolidinedione class of drugs (glitazones), used to treat type 2 diabetes, underscores the importance of this core structure in metabolic diseases. ekb.eg

Antitubercular Agents: The emergence of multi-drug resistant tuberculosis has spurred the investigation of novel therapeutic agents, with 4-thiazolidinones showing promise in this area. ekb.eg

The following table summarizes the broad biological activities associated with the 4-thiazolidinone scaffold.

| Biological Activity | Description |

| Antimicrobial | Effective against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comrsc.orgresearchgate.net |

| Anticancer | Demonstrates cytotoxic activity against multiple human cancer cell lines through various mechanisms. ekb.egnih.govbiointerfaceresearch.comjournalcra.com |

| Anti-inflammatory | Exhibits potential in mitigating inflammation, a key factor in many chronic diseases. ekb.egontosight.ai |

| Antiviral | Shows inhibitory effects against several viruses, including HIV reverse transcriptase. orientjchem.orgekb.eg |

| Antidiabetic | Forms the core of the thiazolidinedione class of drugs that enhance insulin (B600854) sensitivity. ekb.eg |

| Antitubercular | Possesses activity against Mycobacterium tuberculosis, offering potential for new treatment strategies. ekb.eg |

| Anticonvulsant | Certain derivatives have been found to exhibit anticonvulsant properties. orientjchem.org |

Research Significance of the 3-(2-hydroxyethyl)- Substituted 4-Thiazolidinone Scaffold

While the 4-thiazolidinone core is itself a pharmacologically privileged structure, modifications at the N-3 position significantly influence the molecule's biological activity. The introduction of a 3-(2-hydroxyethyl)- substituent has been a specific area of investigation, with the hydroxyl group offering unique chemical properties. This substituent can potentially enhance solubility and provide an additional site for hydrogen bonding, which can be crucial for interaction with biological targets like enzymes and receptors. ontosight.ai

Research into 3-(2-hydroxyethyl)-4-thiazolidinones has revealed their potential in specific therapeutic areas. For instance, compounds like '4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-' have been synthesized and studied, highlighting the interest in this particular substitution pattern. ontosight.ai The presence of the hydroxyethyl (B10761427) group is thought to modulate the compound's pharmacokinetic properties and its ability to interact with specific biological targets. ontosight.ai

One study reported the synthesis of 5-[(1H-indol-3-yl)methylidene]-3-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)imino]thiazolidin-4-one, demonstrating the incorporation of the 3-(2-hydroxyethyl) moiety into more complex hybrid molecules with potential antibiofilm activity. nih.gov This suggests that the 3-(2-hydroxyethyl) group can be a valuable component in the design of multi-target therapeutic agents.

The table below details specific research findings related to the 3-(2-hydroxyethyl)- substituted 4-thiazolidinone scaffold.

| Compound/Derivative Class | Research Focus | Potential Application |

| 5-[(1H-indol-3-yl)methylidene)-3-(2-hydroxyethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)imino]thiazolidin-4-one | Synthesis and evaluation for antibiofilm activity. nih.gov | Development of agents to combat bacterial biofilms. nih.gov |

| 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- | Synthesis and exploration of biological activities. ontosight.ai | Potential therapeutic agent with tailored biological activity due to the hydroxyethyl group. ontosight.ai |

| 4-Thiazolidinone, 3-(2-(2-hydroxyethylamino)ethyl)-2-(3,4-methylenedioxyphenyl)-, hydrochloride | General exploration of therapeutic potential based on the known activities of the 4-thiazolidinone class. ontosight.ai | Potential antimicrobial and anti-inflammatory applications. ontosight.ai |

Historical Context of Academic Research on Thiazolidinone Derivatives and Their Analogues

The academic exploration of thiazolidinone chemistry and its biological applications has a rich history. The chemistry of the 4-thiazolidinone ring system has been studied extensively for decades, with early reviews of its chemistry appearing as far back as the mid-20th century. sysrevpharm.org The initial interest was largely synthetic, focusing on the various methods to construct this versatile heterocyclic ring.

The discovery of the diverse pharmacological activities of 4-thiazolidinone derivatives in the latter half of the 20th century marked a significant turning point. This led to a surge in research aimed at synthesizing and screening new analogues for a wide range of therapeutic targets. nih.gov The development and clinical success of thiazolidinedione antidiabetic drugs, such as pioglitazone, further solidified the importance of this scaffold in medicinal chemistry. ekb.eg

Over the years, research has evolved from the synthesis of simple derivatives to the design of complex hybrid molecules that combine the 4-thiazolidinone core with other pharmacologically active moieties. This "molecular hybridization" approach aims to create multi-target agents with enhanced efficacy and novel mechanisms of action. nih.gov The continuous investigation into the structure-activity relationships (SAR) of 4-thiazolidinone derivatives continues to guide the rational design of new and more potent therapeutic candidates. ekb.eg

Structure

3D Structure

Properties

CAS No. |

205173-27-9 |

|---|---|

Molecular Formula |

C5H9NO2S |

Molecular Weight |

147.20 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C5H9NO2S/c7-2-1-6-4-9-3-5(6)8/h7H,1-4H2 |

InChI Key |

JTXAAGHFMOHIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(CS1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiazolidinone, 3 2 Hydroxyethyl and Its Derivatives

Established Synthetic Routes and Strategies

The construction of the 4-thiazolidinone (B1220212) core, particularly with a 3-(2-hydroxyethyl) substituent, is primarily achieved through well-established synthetic routes that prioritize efficiency and yield. These methods include one-pot multicomponent reactions and cyclocondensation approaches, which are favored for their atom economy and straightforward procedures.

One-pot multicomponent reactions (MCRs) are a highly efficient strategy for the synthesis of 4-thiazolidinones. nih.govresearchgate.net This approach involves the simultaneous reaction of three components—an amine, a carbonyl compound (typically an aldehyde), and a mercapto-acid—in a single reaction vessel. ekb.eg For the synthesis of 4-Thiazolidinone, 3-(2-hydroxyethyl)-, the key precursors are 2-aminoethanol (ethanolamine), an appropriate aldehyde, and thioglycolic acid. ekb.eg

This methodology is advantageous as it minimizes the need for isolating intermediates, thereby reducing solvent waste and purification steps. The reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde, which then undergoes cyclization with the mercapto-acid to form the thiazolidinone ring. hilarispublisher.com Various catalysts and reaction conditions, including conventional heating, microwave irradiation, and sonication, have been employed to facilitate these transformations and improve yields. ekb.eghilarispublisher.com

Cyclocondensation reactions represent a classical and widely used method for the synthesis of the 4-thiazolidinone ring system. nih.govsysrevpharm.org This approach typically involves a two-step process. In the first step, a Schiff base is synthesized by the condensation of a primary amine with an aldehyde. hilarispublisher.comimpactfactor.org For the target compound, this would involve the reaction of 2-aminoethanol with a selected aldehyde.

In the second step, the purified Schiff base is reacted with a mercapto-acid, such as thioglycolic acid, to yield the 4-thiazolidinone ring via cyclocondensation. nih.govchemmethod.com This step often requires a dehydrating agent or azeotropic removal of water to drive the reaction to completion. impactfactor.org While this method is less atom-economical than one-pot syntheses due to the isolation of the intermediate Schiff base, it allows for greater control over the reaction and can be advantageous when dealing with sensitive substrates.

The selection of appropriate starting materials is fundamental to the successful synthesis of 4-Thiazolidinone, 3-(2-hydroxyethyl)- and its derivatives. The core structure is assembled from three key precursors:

Amine: The defining precursor for the target compound is 2-aminoethanol (also known as ethanolamine). The primary amine group participates in the formation of the Schiff base, while the ethyl alcohol moiety provides the desired 3-(2-hydroxyethyl) substituent on the thiazolidinone ring.

Carbonyl Compound: A wide variety of aldehydes can be used to introduce diversity at the 2-position of the 4-thiazolidinone ring. The choice of aldehyde is a critical determinant of the final compound's biological activity. Both aromatic and heterocyclic aldehydes are commonly employed. hilarispublisher.com

Mercapto-acid: Thioglycolic acid is the most common reagent used to provide the sulfur atom and the C4-carbonyl group of the thiazolidinone ring. ekb.eghilarispublisher.com The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, initiating the cyclization process.

The general synthetic scheme for the one-pot synthesis of 2-substituted-3-(2-hydroxyethyl)-4-thiazolidinones is depicted below:

Reaction Conditions and Catalysis in Compound Synthesis

The efficiency and yield of 4-thiazolidinone synthesis are significantly influenced by the chosen reaction conditions and the use of catalysts. A variety of solvents, temperatures, and catalytic systems have been explored to optimize these reactions.

Commonly used solvents include ethanol (B145695), methanol, toluene, and N,N-dimethylformamide (DMF). nih.govmdpi.com The choice of solvent often depends on the solubility of the reactants and the reaction temperature. Catalysts are frequently employed to accelerate the reaction rate. Acid catalysts, such as glacial acetic acid or a pinch of anhydrous zinc chloride (ZnCl2), are often used to promote the formation of the Schiff base intermediate and facilitate the cyclocondensation step. ekb.egnih.gov

Microwave irradiation has emerged as a powerful tool in the synthesis of 4-thiazolidinones, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. hilarispublisher.com Ultrasonic irradiation has also been successfully applied to promote these reactions. ekb.eg

Purification Techniques and Yield Optimization in Organic Synthesis

The purification of the synthesized 4-thiazolidinone, 3-(2-hydroxyethyl)- derivatives is crucial to obtain compounds of high purity for subsequent biological evaluation. Common purification techniques include recrystallization and column chromatography.

Recrystallization is often the method of choice for solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. impactfactor.org The selection of an appropriate solvent system is critical for effective purification.

For mixtures that are difficult to separate by recrystallization, column chromatography is employed. ekb.eg This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents).

Yield optimization is an ongoing process in synthetic organic chemistry. For the synthesis of 4-thiazolidinones, several factors can be manipulated to maximize the yield:

Stoichiometry of Reactants: Adjusting the molar ratios of the amine, aldehyde, and mercapto-acid can significantly impact the yield.

Catalyst Selection and Loading: The choice of catalyst and its concentration can influence the reaction rate and equilibrium position.

Reaction Temperature and Time: Optimizing the reaction temperature and duration is essential to ensure complete conversion of starting materials to the desired product while minimizing side reactions.

Method of Synthesis: As previously mentioned, techniques like microwave-assisted synthesis can often provide higher yields in shorter reaction times compared to conventional methods. hilarispublisher.com

Derivatization Strategies of the 4-Thiazolidinone, 3-(2-hydroxyethyl)- Core Structure

The 4-thiazolidinone, 3-(2-hydroxyethyl)- core structure offers several positions for derivatization, allowing for the fine-tuning of its physicochemical properties and biological activity. sysrevpharm.orgnih.gov The primary sites for modification are the 2-position, the 5-position, and the terminal hydroxyl group of the 3-(2-hydroxyethyl) substituent.

Modification at the 2-Position: The diversity at the 2-position is primarily introduced by varying the aldehyde used in the initial synthesis. hilarispublisher.comnih.gov A wide array of aromatic and heterocyclic aldehydes can be employed to generate a library of 2-substituted derivatives.

Modification at the 5-Position: The methylene (B1212753) group at the 5-position is reactive and can undergo condensation reactions with aldehydes and ketones, typically under basic conditions (e.g., using piperidine (B6355638) or sodium acetate (B1210297) as a catalyst), to yield 5-arylidene or 5-alkylidene derivatives. mdpi.com

Modification of the 3-(2-hydroxyethyl) Substituent: The terminal hydroxyl group of the 3-(2-hydroxyethyl) side chain is a versatile handle for further derivatization. It can undergo a variety of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.

Replacement: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of 4-thiazolidinone, 3-(2-hydroxyethyl)- based compounds, which is a cornerstone of modern drug discovery.

Knoevenagel Condensation with Carbonyl Compounds at C-5

The Knoevenagel condensation is a widely employed method for introducing substituents at the C-5 position of the 4-thiazolidinone ring. nih.gov This reaction involves the condensation of an active methylene group, in this case, the C-5 position of the thiazolidinone ring, with a carbonyl compound, typically an aldehyde or a ketone. nih.gov The reaction is generally catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like glacial acetic acid or methanol. nih.govarabjchem.org

The reaction of 3-(2-hydroxyethyl)-4-thiazolidinone with various aromatic aldehydes in the presence of a catalyst leads to the formation of 5-arylidene-3-(2-hydroxyethyl)-4-thiazolidinone derivatives. The general scheme for this reaction involves the deprotonation of the C-5 methylene group by the base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding 5-substituted derivative. nih.gov

Several studies have reported the synthesis of various 5-substituted-4-thiazolidinone derivatives using this methodology. For instance, the reaction of 2-substituted-4-thiazolidinones with aromatic aldehydes in refluxing glacial acetic acid with anhydrous sodium acetate has been shown to produce 2,5-disubstituted-4-thiazolidinones. arabjchem.org Similarly, the Knoevenagel reaction between a 4-thiazolidinone derivative and aromatic aldehydes in the presence of piperidine has been utilized to synthesize 5-substituted thiazolidin-4-ones. nih.gov

The following table summarizes examples of Knoevenagel condensation reactions for the synthesis of 5-substituted 4-thiazolidinone derivatives.

| Reactant 1 (4-Thiazolidinone) | Reactant 2 (Aldehyde) | Catalyst/Solvent | Product | Reference |

| 2-substituted-4-thiazolidinone | Aromatic aldehydes | Anhydrous sodium acetate/glacial acetic acid | 2,5-disubstituted-4-thiazolidinone | arabjchem.org |

| (Z)-2-(((E)-benzylidene)hydrazono)thiazolidin-4-one | Benzaldehyde | Piperidine/Methanol | (Z)-2-(((E)-benzylidene)hydrazono)-5-((E)-benzylidene)thiazolidin-4-one | mdpi.com |

| 4-thiazolidinone | Aromatic aldehydes | Baker's Yeast | 5-arylidene-2,4-thiazolidinediones | researchgate.net |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group in the 3-(2-hydroxyethyl)-4-thiazolidinone scaffold provides a reactive site for further functionalization through substitution reactions. These reactions, such as esterification and etherification, allow for the introduction of various lipophilic or pharmacologically active moieties, which can significantly influence the biological properties of the resulting derivatives.

Esterification: The hydroxyl group can be readily esterified by reacting 3-(2-hydroxyethyl)-4-thiazolidinone with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) for reactions with carboxylic acids, or a base (e.g., pyridine (B92270) or triethylamine) for reactions with acid chlorides or anhydrides. For example, the esterification of an acid compound in absolute ethanol with sulfuric acid has been reported to yield the corresponding ester derivative. sysrevpharm.org

Etherification: Ether derivatives can be synthesized by reacting the hydroxyl group with alkyl or aryl halides in the presence of a base. This Williamson ether synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkyl or aryl halide. O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole has been successfully achieved under phase transfer catalysis conditions to produce lipid-like thiazole (B1198619) derivatives. rsc.org

These substitution reactions are crucial for creating a library of diverse compounds with potentially enhanced biological activities. The introduced ester or ether functionalities can modulate the compound's polarity, solubility, and ability to interact with biological targets.

Further Cyclization Reactions for the Generation of Complex Heterocycles

The 3-(2-hydroxyethyl)-4-thiazolidinone scaffold can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The presence of reactive functional groups, including the hydroxyl group and the active methylene group at C-5, allows for intramolecular or intermolecular cyclization reactions, leading to the formation of novel polycyclic structures.

One common strategy involves the initial functionalization of the hydroxyl group or the C-5 position, followed by a cyclization step. For instance, after a Knoevenagel condensation at C-5, the newly introduced double bond can participate in cycloaddition reactions.

Furthermore, the hydroxyl group can be converted into a leaving group, facilitating an intramolecular nucleophilic substitution by a suitably positioned nucleophile to form a new ring. Alternatively, the hydroxyl group can act as a nucleophile in a cyclization reaction with an electrophilic center introduced elsewhere in the molecule.

The synthesis of fused heterocycles often involves multi-step reaction sequences. For example, the synthesis of three-dimensional ring-fused heterocycles has been achieved through a selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes. nih.gov Intramolecular N-acyliminium ion cyclizations have also been employed as a route to synthesize condensed thiazolidines. researchgate.net These advanced synthetic strategies open avenues for the creation of structurally complex and diverse heterocyclic compounds with potential applications in drug discovery.

Regioselective Modification at the 2- and 5-Positions of the Thiazolidinone Ring

Regioselective modifications at the 2- and 5-positions of the thiazolidinone ring are critical for exploring the structure-activity relationships of these compounds. The ability to selectively introduce substituents at these positions allows for the fine-tuning of their biological profiles.

Modification at the 2-Position: The 2-position of the 4-thiazolidinone ring can be functionalized through various reactions, particularly when it bears an imino or a thione group. For instance, 2-imino-4-thiazolidinones can be synthesized from the reaction of thiourea (B124793) with α-halocarbonyl compounds, followed by cyclization. The resulting exocyclic imino group can then be further modified. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles clubbed with other heterocyclic rings has been reported, highlighting the versatility of the 2-position for creating hybrid molecules. nih.gov

Modification at the 5-Position: As discussed in section 2.4.1, the Knoevenagel condensation is a primary method for regioselective modification at the 5-position. nih.gov This reaction allows for the introduction of a wide range of arylidene substituents. Additionally, the methylene group at C-5 can undergo other reactions, such as alkylation, although this is less common than the Knoevenagel condensation. The synthesis of 2,5-disubstituted-4-thiazolidinone derivatives often involves a stepwise approach, where the 2-position is first substituted, followed by a Knoevenagel condensation at the 5-position. arabjchem.org

The following table provides examples of regioselective modifications at the 2- and 5-positions.

| Position | Reaction Type | Reagents | Product | Reference |

| 5 | Knoevenagel Condensation | Aromatic aldehydes, Sodium acetate/Acetic acid | 5-arylidene-4-thiazolidinone | arabjchem.org |

| 2 and 5 | Multi-step synthesis | Schiff's bases, Thioglycolic acid, then Aromatic aldehydes | 2,5-disubstituted-4-thiazolidinone | arabjchem.org |

| 2 | Cyclocondensation | Primary amine, oxo-compound, thiolic agent | 2-substituted-4-thiazolidinone | nih.gov |

These regioselective modifications are essential for developing a comprehensive understanding of how substitutions at different positions of the thiazolidinone ring impact its chemical and biological properties.

Structural Characterization and Conformational Analysis of 4 Thiazolidinone, 3 2 Hydroxyethyl

Molecular Architecture of the Thiazolidinone Ring System with 3-(2-hydroxyethyl)- Substitution

The fundamental framework of 4-Thiazolidinone (B1220212), 3-(2-hydroxyethyl)- consists of a five-membered thiazolidinone ring. This heterocyclic system contains a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The nitrogen atom is substituted with a 2-hydroxyethyl group (-CH₂CH₂OH).

While a crystal structure for the parent compound, 4-thiazolidinone, is available, detailed crystallographic data for the specific 3-(2-hydroxyethyl)- derivative is not extensively published. However, analysis of a closely related compound, (Z)-3-(2-Hydroxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, provides significant insights into the geometry of the 3-(2-hydroxyethyl)- substituted thiazolidinone ring. In this derivative, the thiazole (B1198619) ring is reported to be planar, with a root-mean-square (r.m.s.) deviation for the five ring atoms of 0.0274 Å. This planarity is a key feature of the thiazolidinone core.

The molecular geometry is characterized by specific bond lengths and angles within the heterocyclic ring. Computational studies and data from related structures can provide expected values for these parameters.

| Bond | Typical Length (Å) |

|---|---|

| S1-C2 | ~1.82 - 1.85 |

| C2-N3 | ~1.46 - 1.48 |

| N3-C4 | ~1.38 - 1.41 |

| C4=O | ~1.21 - 1.23 |

| C4-C5 | ~1.51 - 1.54 |

| C5-S1 | ~1.80 - 1.83 |

| Angle | Typical Angle (°) |

|---|---|

| C5-S1-C2 | ~90 - 93 |

| S1-C2-N3 | ~108 - 111 |

| C2-N3-C4 | ~115 - 118 |

| N3-C4-C5 | ~109 - 112 |

| C4-C5-S1 | ~103 - 106 |

Note: The data in the tables are typical, estimated values based on related structures and computational models, as specific experimental data for the title compound is limited.

Influence of the 3-(2-hydroxyethyl)- Moiety on Molecular Conformation

The 3-(2-hydroxyethyl)- substituent has a significant impact on the conformational preferences of the molecule. The flexibility of this side chain, arising from the rotation around the N3-CH₂, CH₂-CH₂, and CH₂-OH bonds, allows the molecule to adopt various conformations.

The conformation of the thiazolidinone ring itself is generally near-planar, but can exhibit slight puckering. The presence and orientation of the N-substituent can influence the degree of this puckering. Computational studies on N-substituted thiazolidinones suggest that the barrier to nitrogen inversion is relatively low, allowing for different spatial arrangements of the substituent relative to the ring.

The orientation of the 2-hydroxyethyl group relative to the thiazolidinone ring can be described by the torsion angle defined by the C2-N3-C(ethyl)-C(ethyl) atoms. Different values of this torsion angle would correspond to different conformers with varying energies. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable interactions, such as the aforementioned intramolecular hydrogen bonding.

Spectroscopic and Advanced Analytical Techniques in Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Thiazolidinone (B1220212), 3-(2-hydroxyethyl)-, distinct signals are expected for the protons of the thiazolidinone ring and the N-substituted hydroxyethyl (B10761427) group. The methylene (B1212753) protons of the thiazolidinone ring (at C5) typically appear as a singlet. tandfonline.com The protons of the ethyl group attached to the nitrogen atom will present as two triplets, corresponding to the methylene group adjacent to the nitrogen and the methylene group adjacent to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet. The exact chemical shifts can be influenced by the solvent used. tandfonline.comnih.govtandfonline.comsemanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-Thiazolidinone, 3-(2-hydroxyethyl)-, characteristic peaks would include a signal for the carbonyl carbon (C4) of the thiazolidinone ring, typically in the downfield region. nih.govtandfonline.comresearchgate.net Signals for the methylene carbons of the ring (C2 and C5) and the N-hydroxyethyl substituent would also be present at distinct chemical shifts. nih.govtandfonline.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Thiazolidinone, 3-(2-hydroxyethyl)-

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C2-H₂ | ~3.9 - 4.2 | ~30 - 35 |

| C4=O | - | ~170 - 175 |

| C5-H₂ | ~3.7 - 3.9 | ~32 - 37 |

| N-CH₂ | ~3.5 - 3.8 | ~45 - 50 |

| CH₂-OH | ~3.6 - 3.9 | ~58 - 62 |

| OH | Variable, broad | - |

Note: These are predicted values based on data from related thiazolidinone structures and may vary depending on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Thiazolidinone, 3-(2-hydroxyethyl)- would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam in the thiazolidinone ring is a key feature. sysrevpharm.org Additionally, a broad absorption band indicative of the hydroxyl (-OH) group stretching vibration from the hydroxyethyl substituent would be prominent. sysrevpharm.org Other significant peaks would include C-H stretching vibrations of the methylene groups and C-N stretching vibrations. nih.govrevmedchir.ro

Table 2: Characteristic IR Absorption Bands for 4-Thiazolidinone, 3-(2-hydroxyethyl)-

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Lactam) | Stretching, strong | 1670 - 1720 |

| C-N | Stretching | 1100 - 1350 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 4-Thiazolidinone, 3-(2-hydroxyethyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyethyl group or cleavage of the thiazolidinone ring, providing further evidence for the proposed structure. nih.govtandfonline.com High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. nih.govtandfonline.com

X-ray Crystallography for Solid-State Structure Determination

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from reaction mixtures or impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like 4-Thiazolidinone, 3-(2-hydroxyethyl)-. A typical RP-HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. sielc.com UPLC methods can significantly reduce analysis time, which is advantageous for high-throughput screening or reaction monitoring. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. sielc.com

Investigation of Biological Activities and Underlying Mechanisms Preclinical and in Vitro Studies

Antimicrobial Research Pathwaysnih.govmdpi.comresearchgate.netnanobioletters.commdpi.comrsc.orgsemanticscholar.orgnih.govresearchgate.netnih.govontosight.ai

The 4-thiazolidinone (B1220212) core is a versatile scaffold that has been extensively modified to develop novel antimicrobial agents. orientjchem.org Research has demonstrated that derivatives incorporating this structure exhibit significant activity against a wide range of bacteria and fungi, including strains that have developed resistance to conventional antibiotics. mdpi.comrsc.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains, Including Resistant Pathogensresearchgate.netnanobioletters.comrsc.orgsemanticscholar.orgresearchgate.netnih.govontosight.ai

Derivatives of 4-thiazolidinone have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria. rsc.org Studies have reported that these synthetic compounds can be more potent than established antibiotics like ampicillin. mdpi.com For instance, a series of 2,3-diaryl-thiazolidin-4-ones exhibited good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.24 mg/mL against a panel of six bacterial strains. mdpi.com In this series, S. Typhimurium was found to be the most sensitive bacterium, while S. aureus was the most resistant. mdpi.com

The antibacterial potency is significantly influenced by the nature and position of substituents on the aromatic rings of the thiazolidinone structure. mdpi.com Certain chloro-substituted compounds, for example, have demonstrated significant growth inhibition against tested bacterial strains. nanobioletters.com The introduction of adamantane (B196018) and thiazole (B1198619) moieties has also yielded compounds with notable growth inhibition against a wide spectrum of bacteria. rsc.org Furthermore, specific derivatives have been evaluated against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli, showing greater potency than ampicillin. mdpi.com One thiazolidinone derivative, TD-H2-A, showed potent bactericidal activity against 40 clinical S. aureus strains with MICs ranging from 6.3–25.0 µg/mL. asm.org

Table 1: Antibacterial Activity of Selected 4-Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 5 | S. Typhimurium | 0.008 | mdpi.com |

| Compound 5 | S. aureus | 0.06 | mdpi.com |

| TD-H2-A | S. aureus (clinical strains) | 0.0063 - 0.025 | asm.org |

| General Series | Gram-positive & Gram-negative | 0.008 - 0.24 | mdpi.com |

Antifungal Spectrum of Activity Against Various Fungal Speciesnih.govresearchgate.netrsc.orgsemanticscholar.orgresearchgate.netnih.gov

The therapeutic potential of 4-thiazolidinone derivatives extends to antifungal applications. orientjchem.org Various synthesized compounds have been screened for activity against fungal strains like Candida albicans, a common cause of opportunistic infections. nanobioletters.com The antifungal activity of some derivatives has been reported to be comparable or even superior to standard antifungal drugs such as bifonazole (B1667052) and ketoconazole. mdpi.comrsc.org

For example, certain hydroxy and nitro derivatives have been identified as more potent antifungal agents than the standard medication fluconazole. nanobioletters.com In one study, a series of thiazole derivatives bearing the thiazolidin-4-one moiety was tested against four Candida species. One compound, 4f , was particularly effective against C. glabrata with a MIC of 31.25 µg/ml, while others showed good activity against C. albicans and other Candida species at a MIC of 62.5 µg/ml. scielo.br This highlights the potential of these compounds as broad-spectrum antifungal agents. semanticscholar.org

Table 2: Antifungal Activity of Selected 4-Thiazolidinone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydroxy Derivative | C. albicans | 18.44 (±0.10) | nanobioletters.com |

| Nitro Derivative | C. albicans | 18.88 (±0.14) | nanobioletters.com |

| Compound 4f | C. glabrata | 31.25 | scielo.br |

| Compounds 4g, 4h | Candida species | 62.5 | scielo.br |

Anti-biofilm Properties and Associated Mechanistic Insightsnanobioletters.comsemanticscholar.orgontosight.ai

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. mdpi.com Thiazolidin-4-one derivatives have demonstrated promising potential as anti-biofilm agents. researchgate.net These compounds can inhibit the formation of biofilms and eradicate existing ones. nih.gov

For instance, several derivatives were shown to cause significant degradation of Pseudomonas aeruginosa biofilms. nih.govmdpi.com One compound, Les-3166, caused up to 58% degradation of P. aeruginosa biofilm at a concentration of 100 µM. nih.gov Other derivatives, Les-5935 and Les-6009, also reduced biofilm biomass significantly. nih.gov Studies on iminothiazolidinones revealed potent activity against biofilms of resistant strains like MRSA and Vancomycin-resistant Enterococcus (VRE), with Biofilm Inhibitory Concentrations (BICs) as low as 2.22 µg/mL. mdpi.comnih.gov The mechanism of action for some derivatives involves inhibiting the early stages of biofilm formation by preventing bacterial adhesion to surfaces. nih.gov For others, the anti-biofilm effect may be linked to the inhibition of key enzymes like YycG histidine kinase, which is crucial for biofilm formation and virulence in Staphylococcus species. nih.gov

Inhibition of Microbial Virulence Factors and Growth Pathwaysnih.gov

Beyond direct killing or growth inhibition, 4-thiazolidinone derivatives can also target microbial virulence factors and essential metabolic pathways. nih.govresearchgate.net One of the key mechanisms identified is the inhibition of the bacterial enzyme MurB. semanticscholar.orgnih.gov MurB is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov By inhibiting this enzyme, these compounds disrupt cell wall formation, leading to bacterial death. This targeted approach represents a promising strategy to combat bacterial infections, potentially reducing the likelihood of resistance development. nih.gov Additionally, these compounds can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation. nih.gov

Anticancer Research Avenuesnih.govmdpi.comresearchgate.netnanobioletters.comsemanticscholar.orgontosight.aiasm.orgnih.govresearchgate.netmdpi.comresearchgate.net

The pharmacological utility of the 4-thiazolidinone scaffold is not limited to antimicrobial activity; it has also been identified as a promising core for the development of anticancer agents. orientjchem.org A variety of derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. nih.gov

Cytotoxic Effects on Established Cancer Cell Linesresearchgate.netnanobioletters.comontosight.ai

In vitro studies have demonstrated that 4-thiazolidinone derivatives can significantly decrease the metabolic activity and viability of various cancer cells. nih.gov For example, derivatives such as Les-3166, Les-5935, Les-6009, and Les-6166 have been tested against human epithelial lung carcinoma (A549), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (CACO-2) cell lines. nih.gov These compounds were able to decrease the metabolic activity in these cell lines in a concentration-dependent manner, particularly in the 10 to 100 µM range. nih.gov

The cytotoxic mechanism often involves the induction of apoptosis, or programmed cell death. nih.gov Several derivatives were found to significantly increase the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govmdpi.com For instance, Les-3166, Les-6009, and Les-6166 substantially increased caspase-3 activity in BJ, A549, SH-SY5Y, and CACO-2 cells, especially at concentrations of 50 µM and 100 µM. nih.gov The anticancer effects of some derivatives are also linked to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death pathways. nih.gov

Table 3: Cytotoxic Activity of Selected 4-Thiazolidinone Derivatives

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Les-3166 | A549, SH-SY5Y, CACO-2 | Increased Caspase-3 Activity | 50-100 µM | nih.gov |

| Les-6166 | A549 | Reduced Metabolic Activity (47%) | 24h exposure | nih.gov |

| Les-5935 | A549 | Decreased Metabolic Activity | 10-100 µM | nih.gov |

| Les-6009 | A549 | Decreased Metabolic Activity | 10-100 µM | nih.gov |

Induction of Apoptosis and Modulation of Cell Cycle Progression

The induction of apoptosis, or programmed cell death, is a crucial mechanism for removing cancerous cells. Several studies have investigated the pro-apoptotic effects of 4-thiazolidinone derivatives in various cancer cell lines.

One study compared the effects of the synthetic 4-thiazolidinone derivative Les-3288 with doxorubicin (B1662922) and temozolomide (B1682018) in human glioma U251 cells. The results indicated that Les-3288's cytotoxic effects are realized through apoptotic mechanisms. mefst.hr An increase in the concentration of Les-3288 led to a corresponding increase in cleaved Caspase-3, a key biomarker of apoptosis. mefst.hr Previous research has also shown that 4-thiazolidinone derivatives can induce apoptosis in mammalian leukemia cells through a mitochondria-dependent pathway and cause G0/G1 cell cycle arrest, thereby inhibiting cell division. mefst.hr

Further research into other 4-thiazolidinone derivatives, such as Les-3166, Les-6009, and Les-6166, demonstrated a significant increase in caspase-3 activity in normal human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines, particularly at higher concentrations. mdpi.com This suggests that these compounds can induce apoptosis in both cancerous and normal cell lines. mdpi.comnih.gov However, not all derivatives exhibit this effect; for instance, Les-5935 did not induce apoptosis in any of the tested cell lines. mdpi.comnih.gov

The mechanism of apoptosis induction can be complex. For example, the derivative (Z)-5-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-one was found to significantly induce apoptosis at levels comparable to doxorubicin. nih.gov Additionally, certain carvone-thiazolidin-4-one hybrids have been shown to induce apoptosis via a caspase-3 pathway and affect the cell cycle. mdpi.com Another thiazolidine-4-one derivative with a 5-nitrofuran-2-yl substituent demonstrated potent anti-breast cancer activity by inducing apoptosis and causing G1/S arrest. mdpi.com

It is noteworthy that some 4-thiazolidinone derivatives may exert a cytostatic effect, inhibiting cell growth, which can be associated with cell cycle arrest. mdpi.comnih.gov

Table 1: Effects of 4-Thiazolidinone Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line(s) | Observed Effect |

|---|---|---|

| Les-3288 | Human glioma U251, Mammalian leukemia | Induction of apoptosis, G0/G1 cell cycle arrest mefst.hr |

| Les-3166, Les-6009, Les-6166 | BJ, A549, SH-SY5Y, CACO-2 | Increased caspase-3 activity (apoptosis induction) mdpi.comnih.gov |

| Les-5935 | BJ, A549, SH-SY5Y, CACO-2 | No apoptosis induction mdpi.comnih.gov |

| Carvone-thiazolidin-4-one hybrids | HT-1080, A-549 | Apoptosis induction via caspase-3 pathway, cell cycle modulation mdpi.com |

Anti-inflammatory Research Frameworks

The anti-inflammatory potential of 4-thiazolidinone derivatives has been a significant area of investigation, with studies focusing on their ability to modulate key inflammatory pathways and enzymes.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

The transcription factor nuclear factor-κB (NF-κB) is a critical regulator of inflammatory responses. Several 4-thiazolidinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

In a study using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, novel thiazolidinone derivatives were screened for their anti-inflammatory activities. tums.ac.irnih.gov Two compounds, designated as B and D, significantly inhibited LPS-induced NF-κB (p65) production in a dose-dependent manner. nih.gov This inhibition of NF-κB activity, in turn, suppressed the expression of downstream inflammatory mediators. tums.ac.irnih.gov

Another study investigating ciminalum-4-thiazolidinone hybrids, Les-45 and Les-247, in healthy human fibroblasts (BJ) and a human lung carcinoma cell line (A549), found a significant decrease in the gene and protein expression of NF-κB in the BJ cell line. vnmu.edu.ua This suggests a direct impact of these compounds on the inhibition of inflammation in normal cells. vnmu.edu.ua

Furthermore, a newly synthesized thiazolidinone derivative, TZD-OCH2CH3, was shown to inhibit the expression of NF-κB at both the mRNA and protein levels in LPS-induced RAW264.7 macrophage cells without causing toxic effects. sid.ir This highlights the potential of these compounds as targeted anti-inflammatory agents.

Inhibition of Key Enzymes in Inflammatory Responses (e.g., COX enzymes)

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process. The ability of 4-thiazolidinone derivatives to inhibit these enzymes has been a focus of anti-inflammatory drug design.

In the study with LPS-stimulated RAW 264.7 cells, the thiazolidinone derivative B significantly suppressed both the mRNA and protein expression of COX-2. tums.ac.irnih.gov This indicates that the anti-inflammatory effect of this compound is, at least in part, mediated through the downregulation of this pro-inflammatory enzyme.

Other research has focused on synthesizing and evaluating novel thiazolidin-4-one derivatives as selective COX-2 inhibitors. nih.gov While some synthesized compounds exhibited weak inhibition of both COX-1 and COX-2 compared to the reference drug celecoxib, they still showed a degree of selectivity for COX-2. nih.gov Another study reported the synthesis of thiazolidinone derivatives of benzenesulfonamide, with five derivatives showing pronounced percentage inhibition of COX-2. nih.gov Structure-activity relationship studies suggested that a 4-hydroxy group on the phenyl ring led to more selective inhibition of COX-2. nih.gov

These findings underscore the potential of the 4-thiazolidinone scaffold in developing selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govresearchgate.net

Inhibition of Matrix Metalloproteinases (MMPs) in Tissue Damage Models

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is heightened during inflammation and tissue damage. The inhibition of MMPs represents a therapeutic strategy for various inflammatory conditions.

A study focused on a novel class of 4-thiazolidinone derivatives as MMP inhibitors. nih.gov Nine newly synthesized compounds were evaluated for their ability to inhibit MMP-9, an enzyme highly expressed in epithelial tissue and correlated with ROS production. nih.govresearchgate.netscilit.comnih.gov One derivative, bearing a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring, demonstrated the highest activity, inhibiting MMP-9 at a nanomolar concentration (IC50 = 40 nM). nih.govresearchgate.netscilit.comnih.gov

Docking studies were also performed to understand the binding mode of these compounds to the MMP-9 protein, providing insights for the design of more potent inhibitors. nih.govresearchgate.netscilit.comnih.gov This research highlights the potential of 4-thiazolidinone derivatives in mitigating tissue damage associated with chronic inflammation by targeting MMPs.

Antiviral Investigations

The 4-thiazolidinone scaffold has been recognized for its potential in the development of antiviral agents. researchgate.net Numerous derivatives have been synthesized and evaluated for their activity against a range of viruses. nih.gov

One study described the synthesis and antiviral evaluation of novel 1,3-thiazolidine-4-one derivatives bearing an L-valine side chain. These compounds were screened against a wide variety of viruses, including Feline Corona Virus, Feline Herpes Virus, HSV-1, HSV-2, and Varicella-Zoster Virus, among others. researchgate.net Additionally, their anti-HIV activity was assessed against HIV-1 (IIIB) and HIV-2 (ROD) strains. researchgate.net However, in this particular study, none of the tested compounds showed significant antiviral activity at subtoxic concentrations. researchgate.net

Despite these specific results, the broader literature suggests that the 4-thiazolidinone core is a promising structure for the development of antiviral drugs, including those with anti-HIV and anti-HCV activity. researchgate.netresearchgate.netnih.gov These compounds have been identified as potential HIV-1 non-nucleoside reverse transcriptase inhibitors and HCV NS5B RNA-dependent RNA-polymerase inhibitors. researchgate.net

Further research and structural modifications are likely necessary to optimize the antiviral properties of 4-thiazolidinone derivatives.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Thiazolidinone, 3-(2-hydroxyethyl)- |

| (Z)-5-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-one |

| 3- {5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid |

| 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-(3-hydroxyphenylamino)thiazol-4(5H)- one |

| 5-(2,4-bis-4-ethoxy phenyl azo)-3-hydroxy- benzylidine)-2,4-thiazolidinone |

| doxorubicin |

| temozolomide |

Antiepileptic and Anticonvulsant Research Models

Derivatives of the 4-thiazolidinone scaffold have been a subject of significant interest in the search for new antiepileptic drugs. zsmu.edu.ua Preclinical screening of these compounds has traditionally utilized established rodent models to identify potential anticonvulsant activity. The two most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help to respectively identify compounds that can prevent the spread of seizures and those that can elevate the seizure threshold. zsmu.edu.uanih.gov

In various studies, newly synthesized 4-thiazolidinone derivatives have demonstrated notable anticonvulsant effects. For instance, a screening of nine novel thiazolidinone derivatives in mice identified four compounds with anticonvulsant properties. zsmu.edu.ua Among these, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone emerged as a lead compound, exhibiting significant activity in both MES and PTZ-induced seizure models. zsmu.edu.ua Further investigations into the structure-activity relationship (SAR) have sought to optimize the anticonvulsant potential of this class of compounds. zsmu.edu.ua

Other research has explored the synthesis of thiazole-bearing 4-thiazolidinones, combining two heterocyclic cores to enhance biological activity. nuph.edu.uamdpi.com Certain derivatives from these series, such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, showed excellent anticonvulsant effects in both MES and scPTZ tests. mdpi.com Similarly, a series of thiazolidin-4-one substituted thiazoles was prepared and evaluated, with 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) being identified as the most active derivative in the series. biointerfaceresearch.com The introduction of a sulfonamide group into the 4-thiazolidinone structure has also yielded compounds with significant anticonvulsant activity against both MES and scPTZ models. nih.gov

| Compound sort | Test Model sort | Observed Activity sort | Reference sort |

|---|---|---|---|

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | MES & scPTZ | Exhibited the highest anticonvulsant properties in its series. | zsmu.edu.ua |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES & scPTZ | Showed excellent anticonvulsant activity. | mdpi.com |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | MES & scPTZ | Identified as a very active derivative in its series. | biointerfaceresearch.com |

| Sulfonamide-bearing 4-thiazolidinones (e.g., compounds 4c, 4m, 4o) | MES & scPTZ | Displayed promising and significant activity. | nih.gov |

Antitubercular Activity Studies

The 4-thiazolidinone scaffold is recognized for its potential in developing new antitubercular agents, particularly in light of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov In vitro studies are crucial for the initial evaluation of these compounds, typically by determining their minimum inhibitory concentration (MIC) against pathogenic strains like M. tuberculosis H37Rv. ut.ac.irnih.gov

Research has shown that specific structural modifications on the thiazolidinone ring significantly influence antimycobacterial efficacy. nih.gov For example, the introduction of various substituted Schiff's bases followed by cyclocondensation to form thiazolidinones has yielded compounds with significant in vitro growth-inhibiting activity against M. tuberculosis. ut.ac.ir Structure-activity relationship (SAR) analyses have highlighted that features such as halogen substitutions and the presence of certain heterocyclic linkers can enhance antitubercular effects. nih.gov

Several synthesized derivatives have demonstrated potent activity, with MIC values comparable or superior to first-line tuberculosis drugs like isoniazid. nih.govnih.gov For instance, certain spirothiazolidin-4-one derivatives have shown high percentage inhibition against the Mtb H37Rv strain. nih.gov Molecular docking studies have further explored the mechanisms of action, suggesting that these compounds may interact with key mycobacterial targets such as InhA, MmpL3, and DNA gyrase. nih.gov The consistent emergence of 4-thiazolidinone derivatives with low MIC values underscores the value of this scaffold in the development of next-generation antitubercular therapeutics. researchgate.netnih.govnih.gov

| Compound/Series sort | M. tuberculosis Strain sort | Activity (MIC or % Inhibition) sort | Reference sort |

|---|---|---|---|

| Compounds 82c, 82d, 84 | H37Rv | MIC range of 0.05-0.2 µg/mL | researchgate.net |

| Compound 108 | H37Rv | MIC = 0.36 µM | researchgate.net |

| Compounds 115a-c, 116a-c | H37Ra | MIC range of 0.031-0.125 µg/mL | researchgate.net |

| Spirothiazolidin-4-one derivative 43 | H37Rv | 98% inhibition at 6.25 µg/mL | nih.gov |

| Derivative 40h (4-bromophenyl substituent) | H37Ra | MIC = 0.12 µg/mL (comparable to isoniazid) | nih.gov |

| Derivatives with 2-imino group modifications (56a-d, 57a-d, 58a-d) | H37Rv | MIC range of 1.6 to 6.25 µg/mL | nih.gov |

Neuroprotective Activity Studies in Preclinical Models

Thiazolidinone derivatives have been investigated for their neuroprotective potential in various preclinical models of neurodegenerative disorders. jelsciences.comirispublishers.com The underlying mechanisms often appear linked to the mitigation of neuroinflammation and oxidative stress, which are key pathological features in many central nervous system (CNS) diseases. irispublishers.comjelsciences.com

Studies using scopolamine-induced Alzheimer's disease models in rats have demonstrated that certain thiazolidine-2,4-dione derivatives can alleviate cognitive decline and memory deficits. nih.govnih.gov For example, compounds such as (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) showed protective effects. nih.gov Another derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C), was found to reduce the expression of phosphorylated Tau (p-Tau), a key protein in Alzheimer's pathology, in both in vitro and in vivo models. nih.gov This compound also improved memory function and decreased acetylcholinesterase (AChE) activity in the hippocampus. nih.gov

The therapeutic strategy of targeting neuroinflammation and oxidative distress with thiazolidinone compounds has also been explored in other contexts, such as ethanol-induced neurodegeneration. irispublishers.comjelsciences.com Treatment with Thiazolidine-4-Carboxylic Acid derivatives has been shown to reduce oxidative stress and neuroinflammation in these models, suggesting a broad potential for these compounds in treating conditions where nerve damage is driven by these processes. irispublishers.comjelsciences.com Mechanistic studies suggest that the anti-inflammatory effects may be mediated through the inhibition of pathways like NF-κB. irispublishers.com

| Compound sort | Preclinical Model sort | Key Findings sort | Reference sort |

|---|---|---|---|

| (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) | Scopolamine-induced Alzheimer's model (rats) | Alleviated cognitive decline. | nih.gov |

| (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) | Scopolamine-induced Alzheimer's model (rats) | Alleviated cognitive decline. | nih.gov |

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) | Scopolamine-induced memory impairment (rats) & METH-induced tauopathy (SH-SY5Y cells) | Reduced p-Tau expression, improved memory, decreased AChE activity. | nih.gov |

| Thiazolidine-4-Carboxylic Acid derivatives | Ethanol-induced neurodegeneration/neuritis | Reduced oxidative stress and neuroinflammation. | irispublishers.comjelsciences.com |

Exploration of Other Investigated Biological Activities (e.g., Anthelmintic, Antiprotozoal)

Beyond the more extensively studied areas, the 4-thiazolidinone scaffold has been explored for a range of other biological activities, including antiparasitic effects. ut.ac.ir The structural versatility of these compounds makes them attractive for screening against various pathogens. researchgate.net

In the realm of antiprotozoal research, certain 4-thiazolidinone derivatives have been synthesized and evaluated for their activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. researchgate.net A study involving 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone derivatives found that the compounds could decrease the percentage of infected host cells and eliminate intracellular tachyzoites. researchgate.net The research indicated that these derivatives were more toxic to the intracellular parasites than to the host Vero cells, with IC50 values against the parasites ranging from 0.05 to 1 mM. researchgate.net

The potential for anthelmintic activity has also been associated with the broader class of thiazolidinone derivatives, though specific studies focusing on the 3-(2-hydroxyethyl) substitution are less common. ut.ac.ir Related heterocyclic structures have shown promise in this area. For example, studies on 1,2,4-triazole (B32235) and oxazolidinone derivatives have reported significant anthelmintic effects in models using nematodes and earthworms. mdpi.commdpi.com While these findings are not directly on the target compound class, they support the general exploration of five-membered heterocyclic compounds as a source of new antiparasitic agents.

| Compound Series sort | Biological Activity sort | Target Organism/Model sort | Key Findings sort | Reference sort |

|---|---|---|---|---|

| 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone derivatives | Antiprotozoal | Toxoplasma gondii (in Vero cells) | Decreased percentage of infected cells; eliminated intracellular tachyzoites. IC50 values ranged from 0.05 to 1 mM against the parasite. | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Thiazolidinone, 3 2 Hydroxyethyl and Its Analogues

Impact of Substituents at the 2-, 3-, and 5-Positions on Biological Activity Profiles

Modifications at the 2-, 3-, and 5-positions of the 4-thiazolidinone (B1220212) ring are fundamental to the diversity of its biological effects. nih.gov The nature, size, and electronic properties of the substituents at these positions dictate the molecule's interaction with biological targets, thereby influencing its efficacy and spectrum of activity.

The 2-position often accommodates aryl or substituted aryl groups, and variations here can profoundly impact the compound's properties. orientjchem.org For instance, the presence of a 2,6-dichlorophenyl group at this position, combined with a furan-2-ylmethyl moiety at the N-3 position, resulted in a compound with promising anti-HIV activity, suggesting that halogen substitution on the C-2 aryl ring is a key requirement for this specific biological effect. orientjchem.org

The 5-position , a methylene (B1212753) carbon, is a frequent site for modification, often through Knoevenagel condensation with various aldehydes to create 5-arylidene derivatives. nih.govnih.gov This introduces an exocyclic double bond and a new substituent that can significantly influence activity. For example, several 2,3-diaryl-1,3-thiazolidin-4-ones bearing a methyl group at the C-5 position have been synthesized and evaluated as anti-HIV agents. orientjchem.org The formation of a 5-benzylidene or a 5-(4-methyl-benzylidene) group at this position has been explored in the development of new antibacterial agents. sysrevpharm.org

The following table summarizes the observed impact of various substituents at these key positions on different biological activities.

| Position | Substituent/Modification | Resulting Biological Activity |

| 2 | Aryl groups (e.g., 2-chlorophenyl, 2,6-dichlorophenyl) | Anti-HIV, Antimicrobial orientjchem.orgnih.gov |

| 3 | Pyridyl, Furan-2-ylmethyl, Aryl groups | Anti-HIV, Antimicrobial orientjchem.orgnih.gov |

| 5 | Methyl group | Anti-HIV orientjchem.org |

| 5 | Arylidene moieties (e.g., benzylidene) | Antimicrobial, Anticancer sysrevpharm.orgnih.gov |

Elucidating the Role of the 3-(2-hydroxyethyl)- Moiety in Bioactivity and Solubility Enhancement

While extensive research has been conducted on various N-3 substituents, the specific role of the 3-(2-hydroxyethyl)- moiety is understood through its fundamental chemical properties and comparison with similar functional groups. The primary contributions of this moiety are enhancing aqueous solubility and providing a potential hydrogen bonding site, which can influence both pharmacokinetic properties and target binding affinity.

From a bioactivity perspective, the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability allows it to form specific hydrogen bond interactions with amino acid residues (such as serine, threonine, or tyrosine) in the binding pocket of a biological target, like an enzyme or receptor. These interactions can anchor the molecule in an optimal orientation, leading to enhanced binding affinity and, consequently, greater biological potency. The ethyl linker provides flexibility, allowing the hydroxyl group to find and engage with these key interaction points within the target site.

Influence of Electron-Donating and Electron-Withdrawing Groups on Pharmacological Efficacy

The electronic nature of substituents on aryl rings attached to the 4-thiazolidinone scaffold plays a pivotal role in modulating pharmacological efficacy. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its ability to participate in key interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions with its biological target.

The influence of these groups is highly context-dependent, and their effect can vary significantly based on their position on the aryl ring and the specific biological activity being assessed.

Antimicrobial Activity: Research has shown that the presence of an EWG, such as a chloro group at the para-position of a phenyl ring, can enhance antibacterial activity. In one study, a 4-thiazolidinone derivative with a 2-chlorophenyl substituent at the 2-position exhibited significant antibacterial activity against Escherichia coli. nih.gov

Anticancer Activity: In the context of anticancer agents, EDGs like methoxy (B1213986) groups have been shown to be beneficial. A series of derivatives bearing a 5-(3,4,5-trimethoxybenzylidene) moiety displayed potent anti-breast cancer activity. nih.gov

Antioxidant Activity: The effect on antioxidant activity can be variable. In one series of compounds, the presence of a chloro group (EWG) on a phenyl ring at the N-3 position was found to have a positive influence on antioxidant properties. Conversely, another study reported that a compound with two EWGs (NO2 and Cl) on a benzene (B151609) ring exhibited the lowest antioxidant activity in its series.

| Electronic Group Type | Example Substituents | Observed Effect on Biological Activity |

| Electron-Donating (EDG) | Methoxy (-OCH₃), Dimethylamino (-N(CH₃)₂) | Increased anticancer activity nih.gov |

| Electron-Withdrawing (EWG) | Chloro (-Cl), Nitro (-NO₂) | Enhanced antibacterial activity; variable effects on antioxidant activity nih.gov |

Stereochemical Considerations in Activity Profiles and Potency

Stereochemistry is a critical factor in the biological activity of 4-thiazolidinone derivatives, as the specific three-dimensional arrangement of atoms can drastically affect the molecule's interaction with chiral biological targets such as enzymes and receptors. Chiral centers can exist at the C-2 and C-5 positions of the thiazolidinone ring, leading to the possibility of enantiomers and diastereomers.

Furthermore, the Knoevenagel condensation reaction commonly used to introduce a substituent at the C-5 position often results in the formation of an exocyclic double bond, creating geometric isomers (Z/E). nih.gov Experimental evidence from X-ray crystallography and NMR studies has shown that these reactions typically yield the Z-isomer preferentially. nih.govnih.gov This stereoselectivity is significant because it implies that a specific geometric arrangement is often responsible for the observed biological activity.

Computational and Theoretical Chemistry Approaches in Research

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Research on 4-thiazolidinone (B1220212) derivatives has extensively utilized molecular docking to elucidate their mechanism of action against various biological targets. For instance, studies have explored their potential as anticancer agents by docking them into the active sites of specific proteins associated with cancer progression. medmedchem.comnih.gov One study investigated novel 4-thiazolidinone derivatives as potential inhibitors for metastasis in triple-negative breast cancer by focusing on the protein target with PDB ID 3AD6. medmedchem.com The docking analyses revealed stable binding with scores ranging from -8.6 to -8.8 kcal/mol, characterized by hydrogen bonds and hydrophobic interactions. medmedchem.com

Similarly, docking studies have been performed to evaluate 4-thiazolidinone compounds against microbial targets like peptide deformylase (PDB ID: 1G2A) from E. coli, helping to rationalize their antimicrobial activity. researchgate.net In another example, derivatives combining benzisothiazole and 4-thiazolidinone moieties were docked into the matrix metalloproteinase-9 (MMP-9) protein to explore their anti-inflammatory potential. mdpi.com These simulations help identify the specific amino acid residues that are critical for binding, guiding the rational design of more potent and selective inhibitors. mdpi.com

| Target Protein | PDB ID | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Breast Cancer Target | 3AD6 | 4-Thiazolidinone derivative | -8.6 to -8.8 | Not specified |

| Peptide Deformylase | 1G2A | 4-Thiazolidinone derivative | Not specified | Not specified |

| Matrix Metalloproteinase-9 (MMP-9) | Not specified | Benzisothiazole-4-thiazolidinone hybrid | Not specified | Not specified |

| Triazoloquinazolines | 2Y0J | 5-substituted thiazolidin-4-one | Not specified | ILE682, GLN716, PHE719, TYR683 |

| mglur3 | 5CNK | 5-substituted thiazolidin-4-one | Not specified | ARG68, ARG277, TYR222 |

| Jak3 | 5TTV | 5-substituted thiazolidin-4-one | Not specified | TYR904, LEU905, GLU903 |

This table presents examples of molecular docking studies performed on various 4-thiazolidinone derivatives against different protein targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. jmchemsci.comresearchgate.net These calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. jmchemsci.com

For 4-thiazolidinone derivatives, DFT calculations have been used to predict their geometric and electronic properties. jmchemsci.com For example, studies have calculated the HOMO-LUMO energies to understand the electron-donating and accepting capabilities of these molecules, which is crucial for their interaction with biological targets and for predicting their potential as corrosion inhibitors. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps identify the regions of a molecule that are rich or poor in electrons, indicating sites prone to electrophilic or nucleophilic attack. dntb.gov.ua This information is vital for understanding reaction mechanisms and intermolecular interactions. researchgate.net

| Quantum Chemical Parameter | Description | Relevance to 4-Thiazolidinones |

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts the tendency of the molecule to donate electrons in a chemical reaction or interaction with a biological receptor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts the tendency of the molecule to accept electrons, influencing its reactivity and stability. researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | A larger energy gap suggests higher molecular stability and lower reactivity. A smaller gap indicates the molecule is more easily polarized and more reactive. jmchemsci.com |

| Hardness (η) | Resistance to deformation or change in electron distribution. | Molecules with higher hardness are generally less reactive. jmchemsci.com |

| Softness (σ) | The reciprocal of hardness; a measure of the molecule's polarizability. | Molecules with higher softness are generally more reactive. jmchemsci.com |

This table outlines key parameters derived from quantum chemical calculations and their significance in studying 4-thiazolidinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. stmjournals.in These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. mdpi.com

Numerous QSAR studies have been conducted on 4-thiazolidinone derivatives to model their diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties. nih.govstmjournals.inmdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to a series of 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists. mdpi.com The resulting models showed high predictive power, with a CoMFA model yielding a q² value of 0.751 and an r² value of 0.973. mdpi.com

The contour maps generated from these models provide a visual representation of how different structural modifications affect biological activity. mdpi.com For instance, green contours in a CoMFA steric map indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that bulk is disfavored. mdpi.com Such insights are invaluable for the rational design of new derivatives with improved potency.

| Activity Modeled | QSAR Method | Key Statistical Parameters | Descriptors Correlated with Activity |

| S1P1 Receptor Agonism | CoMFA | q² = 0.751; r² = 0.973 | Steric and Electrostatic fields |

| S1P1 Receptor Agonism | CoMSIA | q² = 0.739; r² = 0.923 | Steric, Electrostatic, Hydrophobic, H-bond Donor fields |

| Antimicrobial Activity | Multiple Linear Regression (MLR) | r²cv = 0.76; r² = 0.9 | Heat of formation (HF), Principle Moment of Inertia (PMI-Y), Dipole energy (D2), Electronic energy |

| Anti-HIV (RTIs) Lipophilicity (logP) | Multiple Linear Regression (MLR) | R²cal = 0.90; R²cv = 0.88 | 2D and 3D descriptors |

This table summarizes the results from various QSAR studies on 4-thiazolidinone derivatives, highlighting the statistical validity and key descriptors.

Conformational Analysis through Advanced Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical properties and biological activity, as it determines how the molecule fits into a receptor's binding site. Advanced computational methods, often combined with experimental techniques like 2D NMR, are used to determine the most stable, low-energy conformations. nih.govresearchgate.net

For 4-thiazolidinone derivatives, conformational analysis has been performed using techniques such as Density Functional Theory (DFT). nih.govresearchgate.net In one study, DFT calculations were used to predict the lowest energy isomers (E/Z) and conformers (endo/exo) of 5-substituted thiazolidin-4-ones. nih.gov The calculations showed that the exo isomer was energetically more favorable than the endo isomer by approximately 3 kcal/mol. nih.gov These theoretical findings were then validated by comparing them with experimental data from 2D-NOESY spectroscopy, which confirmed the predicted conformation in solution. nih.govresearchgate.net Understanding the preferred conformation is essential for accurately modeling ligand-receptor interactions in molecular docking studies and for designing molecules with the optimal shape for biological activity.

| Compound Series | Computational Method | Key Findings | Relative Energy (ΔE) |

| 5-substituted thiazolidin-4-ones (DKI39, DKI40) | Density Functional Theory (DFT) | The exo conformer is energetically more stable than the endo conformer. | endo is ~3 kcal/mol higher than exo. |

| 5-substituted thiazolidin-4-ones (DKI39, DKI40) | Density Functional Theory (DFT) | The global minimum structures have two double bonds in Z conformation and one in E conformation. | Not specified |

| Hydrazones of 10-undecenoic acid | 1H-NMR and 13C-NMR | Molecules exist as two stable conformers (synperiplanar and antiperiplanar) around the CO-NH bond. | Not specified |

This table illustrates findings from conformational analysis studies on 4-thiazolidinone derivatives and their precursors.

Potential Research Applications and Future Directions Excluding Clinical and Therapeutic Use in Humans

Discovery of Novel Lead Compounds for Pharmaceutical Development